Talopram Hydrochloride
Description
Classification as a Selective Norepinephrine (B1679862) Reuptake Inhibitor (NRI)
Talopram (B1681224) hydrochloride is classified as a selective norepinephrine reuptake inhibitor (NRI). wikipedia.orgmedchemexpress.com This classification is based on its potent and selective ability to block the norepinephrine transporter (NET). rndsystems.comtocris.com The primary function of an NRI is to inhibit the reuptake of the neurotransmitter norepinephrine from the synaptic cleft back into the presynaptic neuron. wikipedia.org This action leads to an increased concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. wikipedia.org
Research has demonstrated Talopram's high affinity for the norepinephrine transporter. For instance, it has an IC50 value of 2.9 nM for the human NET, indicating a strong inhibitory effect. rndsystems.comtocris.com This selectivity for NET is significant when compared to its activity at other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). rndsystems.comtocris.com
Role in Monoamine Transporter Inhibition within the Central Nervous System
The central nervous system relies on a delicate balance of neurotransmitters, including the monoamines dopamine, norepinephrine, and serotonin, to regulate various physiological and psychological processes. nih.gov Monoamine transporters (MATs) play a crucial role in maintaining this balance by clearing these neurotransmitters from the synaptic space. nih.gov
Talopram hydrochloride's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). medchemexpress.comrndsystems.comtocris.com Studies have shown that at a concentration of 100 nM, Talopram inhibits 63% of human NET activity. medchemexpress.comacs.org Its selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) is a defining characteristic. rndsystems.comtocris.com Although structurally similar to the selective serotonin reuptake inhibitor (SSRI) citalopram (B1669093), subtle differences in their chemical structures lead to their distinct pharmacological profiles. acs.orgacs.org While citalopram is a potent inhibitor of SERT, talopram demonstrates potent and selective inhibition of NET. acs.org This highlights how minor structural modifications can drastically alter a compound's target and biological activity within the central nervous system.
Table 1: Inhibitory Activity of Talopram at Monoamine Transporters
| Transporter | Inhibitory Potency (IC50) | Percent Inhibition (at 100 nM) |
|---|---|---|
| Norepinephrine Transporter (NET) | 2.9 nM rndsystems.comtocris.com | 63% medchemexpress.comacs.org |
| Serotonin Transporter (SERT) | Low Affinity rndsystems.comtocris.com | Not significant |
| Dopamine Transporter (DAT) | Low Affinity rndsystems.comtocris.com | Not significant |
Significance in the Historical Landscape of Antidepressant Research
This compound holds a significant place in the history of antidepressant research, not for its commercial success, but for the scientific insights it provided. Developed in the 1960s and 1970s, it emerged from research aimed at creating new antidepressant medications. wikipedia.org The initial focus of pharmaceutical companies like Lundbeck was on developing selective norepinephrine reuptake inhibitors. wikipedia.org
The development of Talopram was somewhat serendipitous, arising from an attempt to create a derivative of another NRI, melitracen. wikipedia.org This led to the creation of a new chemical class, the phenylphthalenes, which included Talopram and another compound, talsupram. wikipedia.org Both were advanced into clinical trials as potential antidepressants. wikipedia.org
However, the clinical experience with these energizing NRIs revealed potential issues, which in turn shifted the research focus. wikipedia.org This shift, influenced by emerging theories about the role of serotonin in depression, led medicinal chemist Klaus Bøgesø to modify the talopram structure. wikipedia.orgcambridge.org This pivotal work resulted in the synthesis of citalopram, which became one of the most selective serotonin reuptake inhibitors (SSRIs) brought to market. wikipedia.org Therefore, while Talopram itself was never commercialized, its development was a crucial stepping stone that directly led to the creation of a highly successful and widely used class of antidepressants, fundamentally altering the trajectory of psychopharmacological research. wikipedia.org
Properties
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXJIRQPHHWYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7182-51-6 (Parent) | |
| Record name | Talopram hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601020621 | |
| Record name | Talopram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-41-4 | |
| Record name | Talopram hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talopram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7013-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALOPRAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X97008FCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Discovery of Talopram Hydrochloride
Early Research and Development Initiatives (1960s-1970s)
During the 1960s, the Danish pharmaceutical company Lundbeck was actively involved in the field of antidepressants catapult.org.uklundbeck.com. The company's strategy at the time included developing new, patentable synthesis processes for existing tricyclic antidepressants such as amitriptyline (B1667244) and nortriptyline (B1679971) researchgate.net. This work allowed Lundbeck to enter the antidepressant market in the early 1960s researchgate.net.
As scientific understanding of the neurobiology of depression grew, research began to focus on the mechanism of action of TCAs. It was discovered that these drugs worked by inhibiting the reuptake of neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) researchgate.net. This knowledge provided a clear target for rational drug design, aiming to create more selective molecules that could minimize the undesirable side effects of the older TCAs cambridge.org. This shift in focus set the stage for the development of a new generation of antidepressants within Lundbeck's research programs.
Serendipitous Discovery and Structural Origins from Melitracen Derivatives
The direct structural precursor to Talopram (B1681224) was Melitracen, a tricyclic antidepressant that Lundbeck had worked on researchgate.net. The development of Talopram was a result of a systematic, analogue-based drug discovery approach rather than a purely serendipitous event. Chemists at Lundbeck began to modify the structure of their existing tricyclic compounds, including Melitracen, in an effort to improve their properties researchgate.net.
Talopram (designated Lu 3-010) emerged from these efforts as a selective norepinephrine (NE) reuptake inhibitor researchgate.net. Its chemical structure is a close analogue of Melitracen, representing a targeted modification of the parent compound's tricyclic core. This focused chemical synthesis program was designed to enhance selectivity for a specific neurotransmitter transporter, a key goal in developing antidepressants with improved therapeutic profiles compared to the broader-acting TCAs researchgate.net.
Table 1: Structural Relationship of Melitracen and Related Compounds
| Compound | Chemical Class | Primary Mechanism of Action | Structural Notes |
|---|---|---|---|
| Amitriptyline | Tricyclic Antidepressant (TCA) | Serotonin-Norepinephrine Reuptake Inhibitor | One of the early TCAs Lundbeck worked on. researchgate.net |
| Nortriptyline | Tricyclic Antidepressant (TCA) | Predominantly Norepinephrine Reuptake Inhibitor | A metabolite of amitriptyline and another early focus for Lundbeck. researchgate.net |
| Melitracen | Tricyclic Antidepressant (TCA) | Serotonin-Norepinephrine Reuptake Inhibitor | The direct structural parent of Talopram. researchgate.net |
| Talopram | Phenylphthalan | Selective Norepinephrine (NE) Reuptake Inhibitor | A close structural analogue derived from Melitracen. researchgate.net |
Contributions of Key Researchers in the Development of Talopram Hydrochloride
The development of Talopram and the subsequent, more famous compound, Citalopram (B1669093), was the result of a dedicated team at Lundbeck. A key figure in this research program was the medicinal chemist Klaus Bøgesø. While he is most widely recognized for the first synthesis of Citalopram in 1972, his work was part of the broader research initiative that produced a series of phenylphthalan derivatives, including Talopram researchgate.netwikipedia.org. This research group systematically synthesized and tested analogues of their existing TCAs, leading to the discovery of Talopram's selective norepinephrine reuptake inhibition researchgate.net.
Evolution within Lundbeck's Drug Discovery Programs
The discovery of Talopram was a significant step in Lundbeck's evolution from working with first-generation TCAs to developing highly selective antidepressants. The research that yielded Talopram, a selective NE reuptake inhibitor, provided valuable insights and chemical scaffolds for further investigation researchgate.net.
This line of research directly led to the exploration of other analogues. The same drug discovery program, by further modifying the chemical structure, later identified a compound with highly selective serotonin reuptake inhibition (SSRI) properties researchgate.net. This compound was Citalopram, which was synthesized in 1972 and would eventually become a blockbuster antidepressant for Lundbeck under the brand name Cipramil, first marketed in 1989 wikipedia.orghoyngrokhmonegier.com. Therefore, Talopram can be seen as a crucial intermediate discovery, representing the successful shift in strategy toward transporter selectivity and paving the way for the development of one of the first SSRIs researchgate.net.
Table 2: Timeline of Key Developments
| Year(s) | Event | Significance |
|---|---|---|
| Early 1960s | Lundbeck develops and markets new syntheses for TCAs like Amitriptyline and Nortriptyline. researchgate.net | Establishes Lundbeck's presence in the antidepressant market. |
| 1960s-1970s | Research focus shifts to creating more selective antidepressants based on TCA structures. researchgate.net | Moves from modifying existing drugs to rational design of new, targeted therapies. |
| ~1971 | Talopram is developed as a selective norepinephrine reuptake inhibitor. | Represents a key step in achieving neurotransmitter selectivity and a bridge from TCAs to newer antidepressants. |
| 1972 | Citalopram is first synthesized by Klaus Bøgesø and his team at Lundbeck. researchgate.netwikipedia.orghoyngrokhmonegier.com | The discovery of a highly selective serotonin reuptake inhibitor (SSRI), which evolved from the same research program as Talopram. |
| 1989 | Citalopram is first launched in Denmark. wikipedia.orghoyngrokhmonegier.com | Marks the commercial success of the research program that began with modifying earlier TCAs like Melitracen. |
Molecular and Cellular Mechanisms of Action of Talopram Hydrochloride
Noradrenaline Transporter (NET) Inhibition Kinetics and Potency
Talopram (B1681224) hydrochloride demonstrates a high affinity for the noradrenaline transporter (NET). Research indicates that it is a potent inhibitor of NET, effectively blocking the reuptake of norepinephrine (B1679862) from the synaptic cleft. The inhibitory potency of talopram has been quantified through various studies, revealing its strong binding affinity. For instance, binding affinity assays using recombinantly expressed human NET showed talopram to have a high affinity with a Ki (inhibition constant) value of 9 nM nih.gov. Another study focusing on the enantiomers of talopram found that R-talopram, in particular, has a potent inhibitory effect on NET with a Ki value of 3 nM nih.gov. The IC50 value, which measures the concentration of an inhibitor required to block 50% of the transporter's activity, has also been reported to be as low as 2.9 nM. This high potency underscores the compound's significant interaction with the norepinephrine transporter at the molecular level.
Inhibitory Potency of Talopram at the Noradrenaline Transporter (NET)
| Parameter | Value (nM) | Reference Compound |
|---|---|---|
| Ki (inhibition constant) | 9 | Talopram |
| Ki (inhibition constant) | 3 | R-talopram |
Selectivity Profile Against Serotonin (B10506) Transporter (SERT) and Dopamine (B1211576) Transporter (DAT)
A key characteristic of Talopram hydrochloride's pharmacological profile is its high selectivity for the noradrenaline transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). While structurally similar to the selective serotonin reuptake inhibitor (SSRI) citalopram (B1669093), talopram exhibits a distinct and opposite selectivity profile nih.govnih.gov.
Binding studies have demonstrated that talopram's affinity for SERT is significantly lower than its affinity for NET. One study reported a Ki value of 719 nM for talopram at the human SERT, which is approximately 80-fold lower than its affinity for NET (9 nM) nih.gov. Further investigation into its enantiomers revealed an even more pronounced selectivity, with R-talopram showing an almost 1,000-fold preference for NET (Ki = 3 nM) over SERT (Ki = 2,752 nM) nih.gov. This marked selectivity indicates that the primary mechanism of action of talopram is the specific inhibition of norepinephrine reuptake, with minimal direct interaction with the serotonin transport system. While specific kinetic data for DAT are not as prominently detailed in the cited literature, talopram is consistently characterized as being highly selective for NET over both SERT and DAT.
Selectivity Profile of Talopram: NET vs. SERT
| Compound | NET Ki (nM) | SERT Ki (nM) | Selectivity (SERT Ki / NET Ki) |
|---|---|---|---|
| Talopram | 9 | 719 | ~80-fold |
| R-talopram | 3 | 2,752 | ~917-fold |
Interaction with SLC6A2 (Norepinephrine Transporter)
The primary molecular target of this compound is the protein product of the SLC6A2 gene, which is the norepinephrine transporter (NET) nih.govnih.gov. The SLC6A2 gene encodes a member of the solute carrier family 6 of proteins, which are responsible for the sodium- and chloride-dependent reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This reuptake process is the principal mechanism for terminating noradrenergic signaling and maintaining norepinephrine homeostasis.
Talopram exerts its effect by binding directly to the NET protein. This interaction physically obstructs the transporter's ability to bind and reabsorb norepinephrine. Computational and molecular modeling studies suggest that talopram binds within the central S1 binding site of the transporter idrblab.org. By inhibiting the function of the NET protein, talopram increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission is the fundamental cellular mechanism through which this compound exerts its pharmacological effects. The interaction is specific and high-affinity, consistent with the potency and selectivity data observed in kinetic studies.
Neurobiological Effects of Talopram Hydrochloride and Neurotransmitter Systems
Impact on Noradrenergic Neurotransmission and Synaptic Function
Talopram (B1681224) hydrochloride's principal mechanism of action is the potent and selective inhibition of the norepinephrine (B1679862) transporter (NET). nih.gov This inhibition leads to a decrease in the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.
High Affinity and Selectivity for the Norepinephrine Transporter
Research has demonstrated that talopram hydrochloride exhibits a high affinity for the human norepinephrine transporter. nih.gov The binding affinity of racemic talopram for NET is significantly higher than for the serotonin (B10506) transporter (SERT). nih.gov Furthermore, studies on the enantiomers of talopram have revealed that the R-enantiomer possesses a remarkably high affinity for NET, with an almost 1,000-fold preference for NET over SERT. nih.gov This high degree of selectivity underscores its targeted action on the noradrenergic system.
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Selectivity (SERT Ki / NET Ki) |
|---|---|---|---|
| (±)-Talopram | 9 | 719 | ~80 |
| (R)-Talopram | 3 | 2752 | ~917 |
| (S)-Talopram | 1986 | 1052 | ~0.5 |
Modulation of Synaptic Function
By blocking norepinephrine reuptake, this compound effectively increases the availability of norepinephrine in the synapse. This can lead to a downstream modulation of adrenergic receptors, both presynaptically and postsynaptically. While direct electrophysiological studies on talopram's effect on the firing rate of locus coeruleus neurons—the principal source of noradrenergic innervation in the brain—are not extensively available, the mechanism of action of selective NRIs generally suggests an initial decrease in neuronal firing due to activation of α2-adrenergic autoreceptors, followed by a normalization or increase in firing with chronic administration as these autoreceptors desensitize. nih.gov
Assessment of Serotonergic System Interactions
This compound's interaction with the serotonergic system is significantly less pronounced than its effects on the noradrenergic system. Its binding affinity for the serotonin transporter (SERT) is substantially lower than for NET, indicating a low potential for direct inhibition of serotonin reuptake. nih.gov
However, the interconnectedness of the noradrenergic and serotonergic systems suggests the possibility of indirect interactions. Noradrenergic neurons originating in the locus coeruleus innervate serotonergic neurons in the raphe nuclei, and vice versa. Therefore, alterations in noradrenergic tone induced by this compound could potentially modulate the firing rate and serotonin release from raphe neurons. For instance, activation of α1-adrenergic receptors on serotonergic neurons can increase their firing rate, while activation of α2-adrenergic receptors can have an inhibitory effect. The net effect of this compound on the serotonergic system is likely complex and dependent on the specific brain region and the adaptive changes that occur with chronic administration.
Further research is needed to fully elucidate the indirect effects of this compound on various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the functional consequences of these potential interactions.
Considerations of Dopaminergic Pathway Modulation
Direct interactions of this compound with the dopamine (B1211576) transporter (DAT) are considered to be minimal, given its high selectivity for NET. However, there is a known mechanism by which selective NRIs can influence dopaminergic neurotransmission, particularly in the prefrontal cortex. In this brain region, the expression of DAT is relatively low, and the clearance of dopamine from the synapse is primarily mediated by NET. wikipedia.orgwikipedia.org
| Neurotransmitter System | Primary Transporter Target | Direct Effect | Potential Indirect Effects |
|---|---|---|---|
| Noradrenergic | NET | Potent inhibition of reuptake | Modulation of adrenergic receptor sensitivity |
| Serotonergic | SERT | Low affinity, minimal direct inhibition | Modulation of serotonin neuron firing and release via noradrenergic pathways |
| Dopaminergic | DAT | Minimal direct inhibition | Increased dopamine levels in the prefrontal cortex via NET inhibition |
Broader Influence on Central Nervous System Circuitry
The selective enhancement of noradrenergic neurotransmission by this compound can have a widespread impact on various CNS circuits. The locus coeruleus projects throughout the brain, influencing arousal, attention, mood, and cognitive functions. nih.gov By amplifying noradrenergic signals, this compound may modulate the activity of neural networks involved in these processes.
While specific electroencephalography (EEG) studies on this compound are limited, research on other antidepressants that affect noradrenergic and other monoaminergic systems has shown alterations in brain wave patterns. qeegsupport.comnih.gov For example, some antidepressants have been associated with an increase in beta wave activity and a decrease in theta wave activity. nih.gov Such changes are indicative of alterations in cortical arousal and information processing.
The behavioral pharmacology of selective NRIs suggests effects on cognitive functions such as attention and working memory, which are heavily influenced by noradrenergic and dopaminergic activity in the prefrontal cortex. The broader influence of this compound on CNS circuitry is therefore likely to extend beyond simple mood regulation to encompass a range of cognitive and arousal-related functions.
Preclinical Pharmacological Investigations of Talopram Hydrochloride
In Vitro Studies on Transporter Binding Affinity and Inhibition
Talopram (B1681224) hydrochloride has been identified as a potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET). In vitro studies have demonstrated its high affinity for NET, with an IC50 value of 2.9 nM. This indicates a strong inhibitory effect on norepinephrine reuptake at the transporter site.
The selectivity of Talopram hydrochloride for the norepinephrine transporter is a key feature of its pharmacological profile. It exhibits significant selectivity for NET when compared to the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). This selective action is noteworthy, especially when considering its structural similarity to citalopram (B1669093), which is a selective serotonin reuptake inhibitor (SSRI). A systematic structure-activity relationship study involving 16 compounds structurally related to talopram and citalopram confirmed that specific molecular positions are critical determinants for their distinct biological activities at the norepinephrine and serotonin transporters.
| Compound | Transporter Target | Inhibitory Concentration (IC50) |
|---|---|---|
| This compound | Norepinephrine Transporter (NET) | 2.9 nM |
| This compound | Serotonin Transporter (SERT) | - |
| This compound | Dopamine Transporter (DAT) | - |
Application in Animal Models for Behavioral and Neurochemical Assessments
Detailed studies on the specific application of this compound in animal models for comprehensive behavioral and neurochemical assessments are limited in the available scientific literature. While structurally related compounds like citalopram and escitalopram (B1671245) have been extensively studied in various models predictive of antidepressant and anxiolytic activities, such as the forced swim test and chronic mild stress models, direct evidence detailing the behavioral phenotype and neurochemical alterations following Talopram administration in animals is not extensively documented.
Radioligand Synthesis and Positron Emission Tomography (PET) Applications of [C-11]Talopram
The development of radioligands for positron emission tomography (PET) is essential for studying the in vivo distribution and function of neurochemical targets like the norepinephrine transporter. To this end, Talopram was radiolabeled with carbon-11 (B1219553) to create [C-11]Talopram as a potential PET ligand for imaging the NET in the central nervous system.
The synthesis and evaluation of [C-11]Talopram have been documented in preclinical studies. These investigations confirmed that while the compound retains its high affinity and selectivity for the human NET in vitro, its utility for in vivo PET imaging of the brain is limited. Biodistribution studies in rats and subsequent PET imaging studies in a rhesus monkey revealed that [C-11]Talopram does not penetrate the central nervous system in sufficient quantities to provide a measurable signal for imaging purposes nih.gov. This poor brain uptake prevents its use as an effective radioligand for quantifying norepinephrine transporter levels in the brain via PET.
Comparative Preclinical Efficacy in Relevant Pharmacological Models
Information regarding the direct comparative preclinical efficacy of this compound against other norepinephrine transporter inhibitors in relevant pharmacological models is not extensively detailed in published research. Preclinical efficacy is typically established through behavioral tests in animal models of psychiatric disorders. For norepinephrine reuptake inhibitors, this would involve demonstrating a reversal of stress-induced behavioral deficits, such as increased immobility in the forced swim test or anhedonia in the chronic mild stress model.
Structure Activity Relationship Studies and Analogues of Talopram Hydrochloride
Early Structure-Activity Investigations of 3-Phenyl-1-indanamines
The foundational structure for a class of monoamine reuptake inhibitors, including talopram (B1681224), can be traced back to early investigations of 3-phenyl-1-indanamine derivatives. The core 1-indanone (B140024) structure has been a versatile scaffold in medicinal chemistry for developing agents targeting the central nervous system. chemrxiv.org Research into this chemical family explored how modifications to the indanamine ring and the phenyl group influence biological activity. These initial studies established that the rigid conformation of the indane nucleus and the orientation of the phenyl group were critical for interaction with monoamine transporters. The exploration of various substituents on both the phenyl ring and the aminoalkyl side chain laid the groundwork for understanding the basic requirements for transporter binding and inhibition, which eventually guided the development of more complex and selective molecules like talopram.
Rational Design and Synthesis of Talopram Analogs
The significant difference in transporter selectivity between the structurally related compounds talopram (a selective NET inhibitor) and citalopram (B1669093) (a selective SERT inhibitor) prompted a systematic investigation into their SAR. acs.orgnih.gov The two compounds differ at only four structural positions, providing a clear basis for rational drug design.
A comprehensive study involved the synthesis of 16 analogues by systematically varying these four substituents. acs.org This allowed for a detailed analysis of the structural elements required for selective inhibition of either SERT or NET. The four points of variation between citalopram and talopram are:
A cyano group vs. a hydrogen atom on the phthalane ring.
A fluorine atom vs. a hydrogen atom on the phenyl ring.
Two methyl groups vs. two hydrogen atoms on the phthalane ring.
A dimethylamino group vs. a monomethylamino group on the side chain.
The inhibitory potencies of these systematically designed analogues were determined at both SERT and NET, providing a clear map of the chemical features governing selectivity. acs.org
| Compound | R1 (Phthalane Ring) | R2 (Phenyl Ring) | R3 (Phthalane Ring) | R4 (Amino Group) | Primary Transporter Selectivity |
|---|---|---|---|---|---|
| Citalopram | -CN | -F | -H, -H | -N(CH₃)₂ | SERT |
| Talopram | -H | -H | -CH₃, -CH₃ | -NHCH₃ | NET |
| Analog 11 | -CN | -H | -CH₃, -CH₃ | -NHCH₃ | SERT/NET (SNRI) |
| Analog 13 | -H | -F | -CH₃, -CH₃ | -NHCH₃ | NET |
| Analog 15 | -H | -H | -CH₃, -CH₃ | -N(CH₃)₂ | NET |
Development of Derivatives with Modified Pharmacological Profiles
The rational design approach not only clarified the basis for SERT versus NET selectivity but also led to the development of derivatives with novel or modified pharmacological profiles. nih.govresearchgate.net By combining specific structural features from both citalopram and talopram, researchers were able to create compounds with dual activity or entirely different targets.
For instance, one of the synthesized analogues in the systematic SAR study emerged as a serotonin-norepinephrine reuptake inhibitor (SNRI), demonstrating that delicate modifications to the shared chemical scaffold can produce a compound that inhibits both transporters. researchgate.net This illustrates a clear transition from a selective inhibitor (SSRI or NRI) to a dual-action agent. researchgate.net
Further research has focused on developing derivatives that target different binding sites on the transporter protein. The serotonin (B10506) transporter possesses both a primary (orthosteric, S1) binding site and a secondary (allosteric, S2) site. nih.gov While citalopram binds with high affinity to the S1 site, its affinity for the S2 site is much lower. researchgate.net Using the talopram scaffold, which has a very low affinity for the SERT S1 site, researchers systematically created hybrid analogues to probe the requirements for S2 binding. nih.govresearchgate.net This effort led to the identification of a dimethyl citalopram analogue that showed a twofold selectivity for the allosteric S2 site over the primary S1 site, representing a significant shift in pharmacological profile. nih.govresearchgate.net
| Compound | Key Structural Feature(s) | Resulting Pharmacological Profile | Reference |
|---|---|---|---|
| Talopram | Phthalane dimethyl groups, N-monomethyl | Selective NET Inhibitor | nih.gov |
| Citalopram | Phthalane cyano group, N-dimethyl | Selective SERT Inhibitor | nih.gov |
| Analog 28 (SNRI) | Combination of features | Dual SERT/NET Inhibitor | researchgate.net |
| Dimethyl citalopram | Modified phthalane ring | Selective for SERT Allosteric (S2) Site | nih.govresearchgate.net |
Strategies for Enhancing Transporter Selectivity
Systematic SAR studies have elucidated several key strategies for enhancing the transporter selectivity of talopram and its analogues. nih.gov These strategies revolve around specific chemical modifications and stereochemistry.
Phthalane Ring Substitution : The substituents on the phthalane ring are major determinants of selectivity. researchgate.net
The presence of a cyano (-CN) group is the principal factor for high affinity and selectivity toward SERT. nih.govresearchgate.net
Conversely, the presence of two methyl groups on the phthalane ring is essential for activity and selectivity toward NET, while also being a primary factor in reducing activity at SERT. nih.govresearchgate.net
Stereochemistry : SERT and NET exhibit opposite preferences for the stereochemical configuration of these inhibitors. nih.gov
For citalopram, the (S)-enantiomer (escitalopram) is significantly more potent at SERT.
For talopram, the (R)-enantiomer shows a nearly 1,000-fold preference for NET over SERT. nih.gov This highlights that the R/S configuration is a critical determinant for achieving high SERT/NET selectivity. nih.gov
Side Chain Modification : The nature of the amino group on the side chain also influences selectivity. For NET inhibition, secondary amines (like in talopram) are generally more potent than the corresponding tertiary amines. researchgate.net
By manipulating these specific structural features, it is possible to fine-tune the selectivity of the 3-phenyl-1-indanamine scaffold to potently target either SERT or NET, or to create dual inhibitors. nih.govresearchgate.net
Methodological Approaches in Talopram Hydrochloride Research
In Vitro Binding Assays for Monoamine Transporter Affinity Determination
In vitro binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular targets. For Talopram (B1681224) hydrochloride, these assays are crucial for quantifying its interaction with the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). frontiersin.org
These assays typically use cell membranes or synaptosomes that express the transporter of interest. Radioligand binding assays are a gold standard method. frontiersin.orgfrontiersin.org In this technique, a radiolabeled ligand with known high affinity for the transporter is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., Talopram). The ability of the test compound to displace the radioligand from the transporter is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. A lower Ki or IC50 value indicates a higher binding affinity.
Research has demonstrated that Talopram is a potent and selective inhibitor of NET. It exhibits significantly lower affinity for SERT and DAT, distinguishing its pharmacological profile from its close analogue, citalopram (B1669093), which is a potent SERT inhibitor. nih.gov One study noted that Talopram has an approximately 1000-fold lower affinity for SERT compared to S-citalopram. nih.gov
| Transporter | Affinity (IC50) | Reference |
|---|---|---|
| Norepinephrine Transporter (NET) | 2.9 nM | |
| Serotonin Transporter (SERT) | Significantly lower than for NET | |
| Dopamine Transporter (DAT) | Significantly lower than for NET |
Neurochemical Measurement Techniques in Preclinical Models (e.g., microdialysis)
To understand the in vivo effects of Talopram hydrochloride on neurotransmission, neurochemical measurement techniques like intracerebral microdialysis are employed in preclinical animal models. frontiersin.orgnih.gov Microdialysis is a powerful sampling technique that allows for the measurement of extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely-moving animals. frontiersin.orgnih.gov
The procedure involves the stereotaxic implantation of a small microdialysis probe into a target brain area, such as the prefrontal cortex or hippocampus. nih.govnih.gov The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped. nih.gov Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate down their concentration gradient. nih.gov The collected samples, called dialysates, are then analyzed using highly sensitive analytical methods, most commonly high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (LC-MS/MS), to quantify the levels of specific monoamines like norepinephrine. researchgate.netescholarship.org
In the context of Talopram research, microdialysis would be used to measure changes in extracellular norepinephrine levels following systemic administration of the compound. As a potent NET inhibitor, Talopram is expected to block the reuptake of norepinephrine from the synaptic cleft, leading to a measurable increase in its extracellular concentration in the dialysate. nih.gov This technique provides direct evidence of the compound's functional activity at its target in vivo and helps to correlate its neurochemical effects with behavioral outcomes.
Positron Emission Tomography (PET) Imaging for Transporter Occupancy Studies
Positron Emission Tomography (PET) is a non-invasive imaging technique used to visualize and quantify the distribution of molecular targets in the living brain. psychiatryonline.org In Talopram research, PET imaging is employed to determine the occupancy of the norepinephrine transporter (NET) in the brain following drug administration. This method provides crucial information on the relationship between drug dose, plasma concentration, and the extent to which the drug binds to its target in the central nervous system. nih.gov
For these studies, a radiolabeled version of a NET-selective ligand is required. Notably, Talopram itself has been radiolabeled with carbon-11 (B1219553) ([11C]Talopram) for use as a PET radioligand to evaluate the NET. The study involves injecting the radiotracer into the subject and measuring its uptake in the brain using a PET scanner. A baseline scan is performed without the drug to measure the baseline binding potential (BP), which is proportional to the density of available transporters. psychiatryonline.org Following administration of this compound, a second PET scan is conducted. The drug competes with the radiotracer for binding to the NET, leading to a reduction in the radiotracer's signal. The percentage reduction in the binding potential between the baseline and post-drug scans is calculated to determine the transporter occupancy. psychiatryonline.orgnih.gov
PET occupancy studies are essential for understanding the pharmacodynamics of Talopram, helping to establish the doses required to achieve a certain level of target engagement in the brain, which is often correlated with therapeutic efficacy. psychiatryonline.orgnih.gov
Synthetic Methodologies for Research Grade Compound Preparation and Purification
The preparation of research-grade this compound involves multi-step chemical synthesis. As Talopram is a structural analogue of citalopram, the synthetic strategies often share common intermediates and reaction types. nih.gov A key publication outlines the synthesis and structure-activity relationship studies that led from the selective serotonin transporter inhibitor citalopram to the selective NET inhibitor Talopram.
The synthesis generally starts from a phthalide (B148349) derivative. nih.gov A common route involves two successive Grignard reactions. googleapis.com For instance, a 5-bromophthalide (B15269) can be reacted first with 4-fluorophenyl magnesium bromide and subsequently with a second Grignard reagent, (3-(dimethylamino)propyl)magnesium chloride. This sequence leads to the formation of a key intermediate diol, which is not isolated but is subjected to ring closure under acidic conditions (e.g., using a strong acid) to form the characteristic dihydroisobenzofuran ring structure of the final compound. nih.govgoogleapis.com
The final steps involve purification of the Talopram base, often through crystallization or chromatography, to remove impurities and reaction byproducts. asianpubs.org The purified base is then converted to its hydrochloride salt by treating it with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or ether. wustl.edu This process yields the stable, crystalline this compound salt. wustl.edunih.gov Purity is confirmed using analytical techniques such as proton NMR and elemental analysis. wustl.edu
Q & A
Q. How to contextualize Talopram’s efficacy relative to structurally similar antidepressants (e.g., Sertraline)?
- Answer : Use comparative structure-activity relationship (SAR) tables highlighting:
- Substituent effects (e.g., dichlorophenyl in Sertraline vs. dimethyl groups in Talopram).
- Selectivity ratios (NET/SERT IC ratios) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
